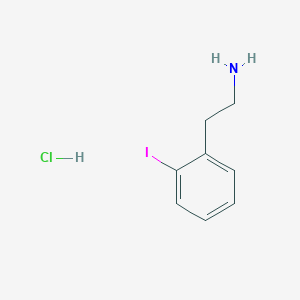

Benzeneethanamine, 2-iodo-, hydrochloride

Description

Contextualization within Substituted Phenethylamine (B48288) Chemistry

The compound Benzeneethanamine, 2-iodo-, hydrochloride, belongs to the broad chemical class of substituted phenethylamines. This class consists of organic compounds based on the phenethylamine structure, which features a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org Derivatives are formed by substituting one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.org

The phenethylamine motif is a cornerstone in medicinal chemistry and is found in a vast array of biologically active molecules, including naturally occurring neurotransmitters like dopamine and norepinephrine. nih.govnih.gov Synthetic derivatives of this scaffold are integral to various classes of therapeutic agents, such as antidepressants, appetite suppressants, and anti-Parkinson's agents. wikipedia.org The versatility of the phenethylamine framework allows chemists to systematically modify its structure to fine-tune its properties, making it a subject of extensive research. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀IN • HCl |

| Compound Name | 2-(2-iodophenyl)ethanamine hydrochloride |

| Monoisotopic Mass | 246.9858 Da |

| SMILES | C1=CC=C(C(=C1)CCN)I |

| InChI Key | YNDYXJUDBNYUBF-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Historical Development of Iodinated Phenethylamines in Research

The exploration of iodinated phenethylamines in a research context is well-exemplified by the study of compounds like 2,5-dimethoxy-4-iodophenethylamine (2C-I). While distinct from the 2-iodo isomer, the historical investigation into 2C-I highlights the scientific interest in this subclass of molecules. Its synthesis was notably documented by Alexander Shulgin, involving the iodination of 2,5-dimethoxyphenethylamine using iodine monochloride in acetic acid, followed by conversion to the hydrochloride salt.

Research into such compounds has often focused on their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor. nih.gov Studies have demonstrated that N-benzyl substitution of iodinated phenethylamines can markedly enhance their affinity for this receptor, indicating a structured approach by researchers to probe structure-activity relationships. nih.govnih.gov The synthesis of isotopically labeled versions, such as deuterium-labeled 2,5-dimethoxy-4-iodophenethylamine, has also been pursued for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, underscoring their importance as tools in analytical chemistry research. researchgate.net

Structural Significance of the 2-Iodo-Benzeneethanamine Core for Synthetic Manipulation

The true value of the this compound core in modern organic synthesis lies in the strategic placement of the iodine atom on the phenyl ring. The carbon-iodine bond is a key functional group that serves as a versatile handle for a multitude of synthetic transformations. Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.

This reactivity makes the 2-iodo-phenethylamine scaffold an excellent building block for creating more complex molecules. It can readily participate in a variety of powerful C-C and C-heteroatom bond-forming reactions, including:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Ullmann Coupling: Formation of biaryl compounds.

Recent advances in synthetic methodology have further expanded the utility of aryl iodides. For instance, photo-assisted, nickel-catalyzed cross-electrophile coupling reactions between aryl iodides and aliphatic aziridines have been developed to access medicinally valuable β-phenethylamine derivatives. nih.govacs.orgnih.gov This modular approach allows for the installation of diverse aryl groups onto an ethylamine (B1201723) backbone. acs.org The ortho-positioning of the iodine in "this compound" is particularly significant, as it can be used to direct the formation of cyclic structures, such as indolines, through intramolecular reactions. acs.org The presence of the iodine atom imparts unique reactivity, making the compound a valuable intermediate for the preparation of a wide range of more complex target molecules. cymitquimica.com

Table 2: Synthetic Reactions Utilizing the Aryl Iodide Moiety

| Reaction Type | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Forms biaryl or styrenyl derivatives |

| Heck Coupling | Alkene | C-C | Introduces vinyl substituents |

| Sonogashira Coupling | Terminal Alkyne | C-C | Creates aryl-alkyne structures |

| Buchwald-Hartwig | Amine | C-N | Synthesizes N-aryl compounds |

| Ullmann Coupling | Aryl Halide | C-C | Forms symmetric or asymmetric biaryls |

This table represents common cross-coupling reactions where aryl iodides are preferred substrates.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-iodophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTYJYOTKWDKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608314 | |

| Record name | 2-(2-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-97-6 | |

| Record name | 2-(2-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Benzeneethanamine, 2 Iodo , Hydrochloride

Transformations at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in the ortho position of the benzene (B151609) ring is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the aryl iodide, compared to other aryl halides, makes it an excellent substrate for several catalytic and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new C-C bonds. Benzeneethanamine, 2-iodo-, hydrochloride is a suitable substrate for these transformations, given the reactivity of the C-I bond.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. princeton.edunih.govwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. princeton.eduwikipedia.org The reaction can be performed under mild conditions, making it suitable for complex molecule synthesis. princeton.edu While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Sonogashira reaction to aryl iodides is well-established. princeton.edunih.gov

The Suzuki-Miyaura reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of various phenethylamine (B48288) derivatives has been achieved through Suzuki-Miyaura cross-coupling, highlighting its potential for modifying the aryl group of 2-iodophenethylamine.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The intramolecular Heck reaction, in particular, is a powerful method for constructing cyclic structures. N-acylated derivatives of 2-iodophenethylamine can serve as precursors for intramolecular Heck reactions to synthesize various heterocyclic compounds.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Note: This table provides generalized examples of the reaction types due to the limited specific data for this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Product Structure |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 2-(2-(Alkynyl)phenyl)ethanamine |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 2-(Biphenyl-2-yl)ethanamine |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 2-(2-(Alkenyl)phenyl)ethanamine |

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally challenging. However, the presence of activating groups on the nucleophile or the aromatic ring can facilitate this transformation. For aryl iodides like this compound, while direct substitution of the iodide by common nucleophiles is difficult, reactions with highly activated nucleophiles or under specific catalytic conditions could potentially lead to substitution products. The reactivity in SNAr reactions is often influenced by the presence of electron-withdrawing groups on the aromatic ring, which is not the case for this molecule.

The carbon-iodine bond of this compound can undergo oxidative addition to low-valent transition metal complexes, most notably palladium(0). This is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. The oxidative addition results in the formation of an organopalladium(II) intermediate, which can then participate in various subsequent reactions.

Reactions at the Amine Functionality

The primary amine group in this compound is a versatile handle for a wide range of derivatization reactions, allowing for the introduction of various functional groups and the construction of more complex molecules.

N-Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can often lead to a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled and widely used method.

N-Acylation is a more straightforward and high-yielding reaction. The primary amine readily reacts with acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is often used to protect the amine group or to introduce specific acyl functionalities for further transformations or biological evaluation.

Table 2: N-Alkylation and N-Acylation of this compound Note: This table provides generalized examples of the reaction types.

| Reaction | Reagent | Conditions | General Product Structure |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl-2-(2-iodophenyl)ethanamine |

| N-Acylation | Acid Chloride (R-COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-(2-iodophenyl)ethanamine |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-(2-iodophenyl)ethanamine |

The primary amine of this compound is a nucleophile that can react with various electrophiles to form amides, ureas, and carbamates.

Amide formation , as discussed under N-acylation, is a fundamental transformation.

Urea derivatives can be synthesized by reacting the amine with isocyanates or with reagents like carbonyldiimidazole (CDI) to first form a reactive intermediate that then reacts with another amine. The synthesis of unsymmetrical ureas from phenethylamine derivatives has been reported, showcasing the applicability of these methods.

Carbamates are typically formed by the reaction of the amine with chloroformates or by other methods such as reaction with dicarbonates. These derivatives are often used as protecting groups for the amine functionality due to their stability and ease of cleavage under specific conditions.

Table 3: Synthesis of Amides, Ureas, and Carbamates from this compound Note: This table provides generalized examples of the reaction types.

| Derivative | Reagent | Conditions | General Product Structure |

| Amide | Carboxylic Acid + Coupling Agent | DCC, DMAP, CH₂Cl₂ | N-(2-(2-Iodophenyl)ethyl)amide |

| Urea | Isocyanate (R-N=C=O) | CH₂Cl₂ | N'-(Substituted)-N-(2-(2-iodophenyl)ethyl)urea |

| Carbamate | Chloroformate (R-O-COCl) | Base (e.g., Et₃N), CH₂Cl₂ | Alkyl (2-(2-iodophenyl)ethyl)carbamate |

Cyclization Reactions Involving the Amine Group

The β-arylethylamine framework of 2-iodophenethylamine is a classic precursor for the synthesis of isoquinoline-type heterocyclic systems. The primary amine group serves as a key nucleophile in intramolecular cyclization reactions, leading to the formation of new rings. Two of the most prominent examples of such transformations are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. libretexts.orgorganic-chemistry.orgwikipedia.org The process requires initial conversion of the primary amine of 2-iodophenethylamine to an amide via acylation (e.g., with an acyl chloride or anhydride). This N-acyl-2-iodophenethylamine intermediate then undergoes an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield the cyclized dihydroisoquinoline product. libretexts.orgorganic-chemistry.org The reaction is generally most effective for aromatic rings that are electron-rich; the presence of the deactivating iodo-substituent on the ring may necessitate harsher reaction conditions, such as refluxing in POCl₃ with P₂O₅. organicchemistrytutor.com The resulting dihydroisoquinoline can be subsequently dehydrogenated to form the corresponding aromatic isoquinoline (B145761). wikipedia.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is another fundamental method for constructing tetrahydroisoquinoline scaffolds from β-arylethylamines. wikipedia.orgrug.nl This reaction involves the condensation of 2-iodophenethylamine with an aldehyde or a ketone under acidic conditions. wikipedia.orglibretexts.org The initial condensation forms an imine, which is then protonated to generate a highly electrophilic iminium ion. This ion is subsequently attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. wikipedia.org While aromatic rings with high nucleophilicity, such as indoles or pyrroles, undergo this reaction under mild conditions, less nucleophilic phenyl groups, like that in 2-iodophenethylamine, often require higher temperatures and stronger acids (e.g., hydrochloric acid) to drive the ring closure. wikipedia.orgyoutube.com

Table 1: Key Cyclization Reactions of the 2-Phenethylamine Core

| Reaction Name | Starting Material Derivative | Key Reagents | Product Class | Notes |

|---|---|---|---|---|

| Bischler-Napieralski | N-Acyl-2-iodophenethylamine | Dehydrating agent (e.g., POCl₃, P₂O₅) | Dihydroisoquinoline | The amide must be formed prior to cyclization. libretexts.orgorganic-chemistry.org |

| Pictet-Spengler | 2-Iodophenethylamine | Aldehyde or Ketone, Acid (e.g., HCl) | Tetrahydroisoquinoline | The reaction proceeds via an iminium ion intermediate. wikipedia.orgrug.nl |

Modifications of the Benzene Ring

The benzene ring of 2-iodophenethylamine, substituted with both an iodo group and an ethylamine (B1201723) side chain, can undergo further functionalization through electrophilic substitution or by transformation of the existing iodide.

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring. The position of this substitution is directed by the existing groups on the ring. wikipedia.org The iodo group is a weakly deactivating substituent but acts as an ortho, para-director due to the resonance stabilization it can provide to the reaction intermediate. libretexts.org The ethylamine group is an activating, ortho, para-directing group.

However, the conditions for many EAS reactions (e.g., nitration, sulfonation) are strongly acidic. Under such conditions, the basic amine group is protonated to form an ammonium (B1175870) (-NH₃⁺) group. This ammonium substituent is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgyoutube.com Therefore, the outcome of EAS reactions on 2-iodophenethylamine is highly dependent on the reaction conditions and whether the amine group is protected.

Nitration: The introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid would likely require prior protection of the amine group (e.g., as an amide). wikipedia.orgcore.ac.ukresearchgate.net Direct nitration of the unprotected amine would lead to the formation of the unreactive ammonium salt. researchgate.net If the amine is protected, substitution will be directed to the positions ortho and para to the iodo group.

Halogenation: The introduction of chlorine or bromine requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). wikipedia.org Similar to nitration, the directing effects would be dictated by the state of the amine group. If the amine is unprotected and protonated, meta-substitution relative to the side chain would be expected.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with substrates bearing strongly deactivating groups. wikipedia.orgnrochemistry.comlibretexts.org Furthermore, the amine functional group can form a complex with the Lewis acid catalyst, leading to strong deactivation of the ring and preventing the reaction. libretexts.org Therefore, these reactions are not typically feasible on unprotected 2-iodophenethylamine.

The carbon-iodine bond in 2-iodophenethylamine is a highly valuable synthetic handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This method allows for the synthesis of biaryl compounds or the introduction of various alkyl, alkenyl, or heteroaromatic groups at the 2-position of the phenethylamine core, effectively replacing the iodine atom. nih.govfrontiersin.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for constructing C(sp²)-C(sp) bonds, leading to the formation of 2-alkynyl-substituted phenethylamines. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.org This transformation allows for the synthesis of N,2-di-substituted phenethylamine derivatives, where the iodine is replaced by a new amino group, potentially bearing diverse substituents. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. youtube.comwikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst, Base | C-C | 2-Aryl/Alkyl-phenethylamine |

| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd Catalyst, Cu(I) salt, Base | C-C (sp²-sp) | 2-Alkynyl-phenethylamine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N | N-Substituted-2-amino-phenethylamine |

Role As a Key Synthetic Intermediate in Complex Molecule Construction

The 2-iodophenethylamine scaffold is a foundational element for creating a multitude of more complex molecules. The phenethylamine (B48288) motif itself is prevalent in nature, forming the backbone of endogenous catecholamines and complex alkaloids like morphine. nih.gov As a synthetic precursor, 2-iodophenethylamine allows chemists to introduce this important pharmacophore into new molecular designs. Its utility is enhanced by the presence of the iodo-substituent, which provides a handle for further chemical modifications, such as cross-coupling reactions, and the primary amine, which can be readily functionalized.

Benzeneethanamine, 2-iodo-, hydrochloride is a valuable starting material for generating a broad spectrum of substituted phenethylamine analogues. The primary amine can undergo various reactions, including alkylation and acylation, to yield a library of derivatives.

A significant strategy in medicinal chemistry involves the replacement of the benzene (B151609) ring with a heteroaromatic system, a classic bioisosteric approach to modify a compound's properties while expanding the accessible chemical space. nih.gov This aromatic rescaffolding can lead to the synthesis of 2-heteroarylethylamines, such as derivatives containing thiophene, pyrrole, isoxazole, or thiazole (B1198619) rings, from phenethylamine precursors. nih.gov These modifications can alter the compound's activity, selectivity, and pharmacokinetic profile. nih.gov

Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally distinct compounds from a single, common intermediate. This compound is an ideal starting point for such synthetic strategies. By reacting the primary amine with a diverse set of reagents, a chemical library of analogues can be efficiently assembled. For example, reacting the phenethylamine core with various substituted aldehydes through reductive amination leads to a large family of N-benzylphenethylamine derivatives, each with unique properties. mdpi.comresearchgate.net This approach allows for a systematic exploration of the structure-activity relationships (SAR) within a compound class, which is fundamental to drug discovery.

The phenethylamine skeleton is a recurring motif in numerous natural products. nih.gov Notably, the 2C class of psychedelic phenethylamines, which includes iodinated variants, were developed as analogues of the naturally occurring alkaloid mescaline. nih.gov The synthesis of analogues based on natural product scaffolds is a proven strategy in drug discovery to identify compounds with improved potency or more favorable properties.

Furthermore, 2-iodophenethylamine serves as a building block for creating bioisosteres—compounds resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group. researchgate.nettcichemicals.com This concept is central to medicinal chemistry for optimizing lead compounds. The iodo-phenyl moiety of the molecule can be replaced with other ring systems, including heteroaromatics, to modulate biological activity. nih.gov This strategic replacement can lead to analogues with improved pharmacokinetics and reduced toxicity.

Applications in Radiochemistry and Isotope Labeling

The presence of an iodine atom makes this compound and its derivatives particularly suited for applications in radiochemistry. Isotopes of iodine are widely used in nuclear medicine for both diagnostic imaging and radiotherapy. nih.govnih.gov

The stable ¹²⁷I atom on the aromatic ring can be substituted with a radioactive isotope of iodine, such as Iodine-123 ([¹²³I]), Iodine-125 ([¹²⁵I]), or Iodine-131 ([¹³¹I]). nih.gov This process creates radiolabeled tracers that can be used to study biological processes and visualize specific targets in the body.

[¹²³I] is primarily used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) due to its favorable gamma emission and relatively short half-life. nih.gov

[¹²⁵I] emits low-energy gamma rays and has a longer half-life, making it suitable for in vitro assays, autoradiography, and some therapeutic applications. nih.govnih.gov

[¹³¹I] is a beta-emitter, which allows it to be used for targeted radiotherapy, particularly for thyroid disorders. nih.govnih.gov

Derivatives of phenethylamines have been successfully developed into radiotracers for Positron Emission Tomography (PET), such as [¹¹C]Cimbi-36, which highlights the utility of this chemical class in molecular imaging. researchgate.netnih.gov

Several methods exist for incorporating radioiodine into organic molecules. nih.govresearchgate.net Since all radioactive iodine isotopes are typically produced as sodium iodide (Na*I), the synthesis involves converting the iodide anion into a reactive form. nih.gov

Two primary strategies for labeling aromatic rings are:

Electrophilic Substitution : This is a common method where the radioactive iodide anion (I⁻) is oxidized to a more electrophilic species (like I₂ or I⁺) using an oxidizing agent such as Chloramine-T or Iodo-Gen®. researchgate.netresearchgate.net This species then reacts with the activated aromatic ring of the precursor to substitute a hydrogen atom or another group.

Halogen or Metal Exchange : This approach involves the substitution of a non-radioactive halogen or a metal group on the precursor molecule with radioiodine. A particularly effective method is radioiododestannylation , where a trialkylstannyl (e.g., tributyltin) group on the aromatic ring is replaced with a radioiodine atom. researchgate.netnih.gov This method often proceeds with high yield and specificity.

Synthesis of N-Benzylphenethylamine Derivatives (e.g., NBOMe compounds)

One of the most significant synthetic applications of iodophenethylamine precursors is in the creation of N-benzylphenethylamine derivatives, a class of potent psychoactive substances commonly known as NBOMes. mdpi.comsouthernforensic.org These compounds are derived from the "2C" family of phenethylamines (which are substituted at the 2 and 5 positions with methoxy (B1213986) groups and at the 4 position with another substituent). southernforensic.org

The synthesis of NBOMe compounds is typically achieved through an indirect reductive amination . mdpi.comnih.gov This process involves reacting the primary amine of a phenethylamine precursor, such as 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I), with an appropriately substituted benzaldehyde (B42025). mdpi.com This reaction first forms an intermediate imine, which is then reduced, commonly using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield the final N-benzylphenethylamine product. nih.gov

The precursor 4-iodo-2,5-dimethoxyphenethylamine itself can be synthesized from 2,5-dimethoxyphenethylamine. A common route involves protecting the amine group (e.g., as a trifluoroacetamide), followed by iodination of the aromatic ring using iodine monochloride, and subsequent removal of the protecting group to yield the desired iodinated phenethylamine. ojp.gov

The table below lists several NBOMe derivatives, illustrating the variety of compounds that can be synthesized from phenethylamine precursors.

Interactive Data Table: Examples of NBOMe Derivatives

| Abbreviation | 4-Position Substituent | N-Benzyl Substituent |

| 25H-NBOMe | Hydrogen | 2-Methoxybenzyl |

| 25B-NBOMe | Bromo | 2-Methoxybenzyl |

| 25C-NBOMe | Chloro | 2-Methoxybenzyl |

| 25I-NBOMe | Iodo | 2-Methoxybenzyl |

| 25E-NBOMe | Ethyl | 2-Methoxybenzyl |

| 25N-NBOMe | Nitro | 2-Methoxybenzyl |

| 25P-NBOMe | Propyl | 2-Methoxybenzyl |

This table is based on data from forensic chemistry literature, showcasing the systematic naming convention for this class of compounds. southernforensic.org

Compound Names Table

| Common Name/Abbreviation | Full Chemical Name |

| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine |

| 25I-NBOMe | N-(2-Methoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamine |

| [¹¹C]Cimbi-36 | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine (radiolabeled with Carbon-11) |

| This compound | 2-(2-Iodophenyl)ethan-1-amine hydrochloride |

| Chloramine-T | N-Chloro-4-toluenesulfonamide sodium salt |

| Iodo-Gen® | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril |

| Mescaline | 3,4,5-Trimethoxyphenethylamine |

| Morphine | (4R,4aR,7S,7aR,12bS)-3-Methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

| Sodium borohydride | Sodium tetrahydridoborate |

| Iodine monochloride | Iodine(I) chloride |

| Bromo | -Br |

| Chloro | -Cl |

| Iodo | -I |

| Ethyl | -CH₂CH₃ |

| Nitro | -NO₂ |

| Propyl | -CH₂CH₂CH₃ |

Synthetic Pathways for N-Benzyl Substitution

The introduction of a benzyl (B1604629) group onto the nitrogen atom of 2-iodophenethylamine is a common and critical step in the synthesis of more complex target molecules. The most prevalent method for achieving this transformation is through indirect reductive amination. nih.gov

This process typically involves a two-step sequence in a single pot:

Imine Formation: 2-Iodophenethylamine hydrochloride is first neutralized and then condensed with a selected benzaldehyde derivative. This reaction forms a Schiff base, or imine, intermediate.

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is then added to the reaction mixture. The reducing agent selectively reduces the imine double bond (C=N) to a single bond, yielding the stable N-benzyl substituted phenethylamine. nih.gov

The final product is often isolated as its hydrochloride salt to improve stability and ease of handling. nih.gov The reaction is generally efficient, with isolated yields for analogous N-benzylphenethylamines reported to be in the range of 46–94%. nih.gov

Table 1: General Reaction for N-Benzyl Substitution via Reductive Amination

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reagents |

| 1 | Benzeneethanamine, 2-iodo- | Substituted Benzaldehyde | N-(Substituted benzylidene)-2-iodophenethylamine (Imine) | Ethanol, Room Temperature |

| 2 | Imine Intermediate | - | N-(Substituted benzyl)-2-iodophenethylamine | Sodium Borohydride (NaBH₄) |

This synthetic route is highly adaptable, as a wide variety of substituted benzaldehydes can be employed to introduce diverse functionalities into the final molecule, which is a cornerstone of the structural diversification strategies discussed in the next section.

Structural Diversification through Benzylic Modifications

Once the N-benzyl group is installed, the resulting intermediate, N-benzyl-2-iodophenethylamine, becomes a scaffold for extensive structural diversification. The modifications can be broadly categorized into two main approaches: varying the substituents on the N-benzyl ring and utilizing the ortho-iodo group to construct new ring systems.

Diversification via N-Benzyl Ring Substitution

By choosing different substituted benzaldehydes in the initial synthetic step, a library of compounds with varied electronic and steric properties can be generated. Research on analogous phenethylamine compounds has shown that the nature and position of substituents on the N-benzyl ring dramatically influence the molecule's biological activity. nih.gov For example, N-benzyl substitution has been found to significantly enhance the affinity of certain phenethylamines for serotonin (B10506) receptors. nih.gov

Studies have systematically explored various substitutions, revealing key structure-activity relationships. nih.gov

Table 2: Examples of N-Benzyl Substitutions and Their Reported Effects in Analogous Phenethylamine Series

| N-Benzyl Substituent | General Effect on 5-HT₂A Receptor Affinity/Activity | Reference |

| Unsubstituted | Baseline activity | nih.gov |

| 2-Methoxy | Can increase potency and affinity significantly | nih.govnih.gov |

| 2-Hydroxy | Generally shows high functional activity | nih.gov |

| 2-Fluoro | Often results in inferior affinity and efficacy | nih.gov |

| 2,3-Methylenedioxy | Generally increases receptor binding selectivity | nih.gov |

This strategy allows for the fine-tuning of a molecule's properties by simply altering the choice of the starting benzaldehyde.

Diversification via Intramolecular Cyclization

A more profound structural modification involves using the ortho-iodo group to facilitate intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems such as isoquinolines. quimicaorganica.orgwikipedia.org The isoquinoline (B145761) core is a prominent feature in many biologically active natural products, including papaverine. wikipedia.org

The N-benzylated 2-iodophenethylamine is an ideal precursor for these cyclizations. In methods analogous to the Bischler-Napieralski or Pomeranz-Fritsch reactions, the N-benzylphenethylamine backbone can be induced to cyclize. quimicaorganica.orgwikipedia.org The presence of the iodine atom is particularly advantageous for modern palladium-catalyzed intramolecular Heck reactions. In this process, the palladium catalyst inserts into the carbon-iodine bond, and the resulting organopalladium species then reacts with the N-benzyl aromatic ring to forge a new carbon-carbon bond, closing the ring to form a dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. quimicaorganica.org

This powerful strategy transforms a linear precursor into a rigid, polycyclic architecture, representing a significant increase in molecular complexity.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Spectroscopic Techniques for Reaction Progress and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the connectivity and spatial arrangement of atoms.

For "Benzeneethanamine, 2-iodo-, hydrochloride," ¹H NMR is expected to confirm the presence of the ethylamine (B1201723) side chain and the ortho-substituted aromatic ring. The aromatic protons would likely appear as a complex multiplet pattern in the δ 7.2–7.8 ppm range, with their specific shifts and coupling constants influenced by the electron-withdrawing iodine atom and the electron-donating ethylamine group. vulcanchem.com The protons of the ethylamine side chain are anticipated to resonate further upfield, typically in the δ 2.5–3.5 ppm region. vulcanchem.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show distinct signals for the two carbons of the ethylamine side chain and the six carbons of the iodo-substituted benzene (B151609) ring. The carbon atom bonded to the iodine (C-I) would exhibit a characteristic chemical shift due to the heavy atom effect. Advanced 2D NMR experiments, such as HSQC and HMBC, can be employed to definitively correlate proton and carbon signals, confirming the precise ortho-substitution pattern and the attachment of the ethylamine group to the ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C₃-H to C₆-H) | ~ 7.2 - 7.8 | ~ 125 - 142 | Complex multiplet pattern due to ortho-substitution. |

| Methylene Protons (-CH₂-Ar) | ~ 2.8 - 3.2 | ~ 35 - 45 | Typically a triplet, coupled to the adjacent -CH₂N. |

| Methylene Protons (-CH₂-N) | ~ 3.0 - 3.5 | ~ 40 - 50 | A triplet coupled to -CH₂Ar, potentially broadened by the nitrogen atom. |

| Aromatic Carbon (C-I) | N/A | ~ 95 - 105 | Characteristic upfield shift due to the heavy iodine atom. |

Note: Predicted values are based on general principles and data from structurally similar compounds. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. taylorandfrancis.com For "this compound," high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) can provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺), allowing for the confirmation of its molecular formula, C₈H₁₁IN⁺. nih.gov

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of phenethylamines is well-understood and typically involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion or characteristic iminium ions. nih.gov For the target compound, the protonated molecule ([M+H]⁺) would have an expected m/z of approximately 247.99308. vulcanchem.comuni.lu Analysis of its fragmentation can help confirm the structure and distinguish it from isomers.

Table 2: Predicted Mass Spectrometry Data for Benzeneethanamine, 2-iodo-

| Adduct / Fragment | Predicted m/z | Technique | Significance |

|---|---|---|---|

| [M+H]⁺ | 247.99308 | ESI-MS | Confirms the molecular weight of the free base. vulcanchem.comuni.lu |

| [M+Na]⁺ | 269.97502 | ESI-MS | Sodium adduct, aids in molecular ion identification. vulcanchem.comuni.lu |

Note: m/z refers to the mass-to-charge ratio. Data is based on predicted values.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features.

The presence of the primary ammonium (B1175870) salt (-NH₃⁺) would be indicated by broad and distinct stretching vibrations in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The ortho-disubstitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations, which typically result in a strong absorption band around 750 cm⁻¹. The C-I stretch is expected at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Ammonium (-NH₃⁺) | 2800 - 3200 (broad) | N-H Stretch |

| Aromatic C-H | 3010 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2960 | C-H Stretch |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

| Ammonium Bend | 1500 - 1600 | N-H Bend |

| Aromatic C-H Bend | ~750 | C-H Out-of-Plane Bend (ortho-substitution) |

Note: These are characteristic ranges and specific peak positions can vary.

Chromatographic Methods for Purity Assessment and Isolation in Synthetic Pathways

Chromatography is essential for separating the components of a mixture, making it invaluable for assessing the purity of a final product and for isolating intermediates during a multi-step synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like "this compound." google.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov By monitoring the eluent with a detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the target compound is proportional to its concentration, allowing for quantitative purity assessment.

For phenethylamine (B48288) derivatives, reversed-phase HPLC is commonly employed. nih.gov A typical setup would use a C18 or Phenyl-Hexyl column with a gradient elution system. nih.govfda.gov.tw The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov This technique is highly effective for separating the target compound from starting materials, reagents, and potential side-products formed during the synthesis.

Table 4: Typical HPLC Conditions for Phenethylamine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 50-150 mm length, 2.1-4.6 mm i.d.) | Stationary phase for separating based on hydrophobicity. google.comnih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid or Ammonium Acetate buffer | Aqueous component of the mobile phase. nih.govfda.gov.tw |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for eluting compounds. nih.gov |

| Elution Mode | Gradient (e.g., increasing percentage of Mobile Phase B over time) | Provides efficient separation of compounds with varying polarities. nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV at a specific wavelength (e.g., 230 or 264 nm) or Mass Spectrometry (LC-MS) | To detect and quantify the eluting compounds. google.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying volatile and semi-volatile components in a synthetic mixture. nih.govnih.gov In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a long capillary column. nih.gov

Direct analysis of primary amines like "this compound" by GC-MS can be challenging due to their polarity, which can cause poor peak shape and interaction with the column. jfda-online.com Therefore, chemical derivatization is often employed to convert the amine into a less polar, more volatile derivative, such as an acetyl or trifluoroacetyl amide. jfda-online.comscispace.com This process improves chromatographic performance and can yield characteristic mass spectra that aid in identification. scispace.com GC-MS is particularly useful for monitoring reaction progress by identifying the disappearance of starting materials and the appearance of products and by-products in the reaction mixture. scispace.com

Table 5: Common Derivatization Reagents for GC-MS Analysis of Amines

| Reagent Class | Example Reagent | Derivative Formed | Advantage |

|---|---|---|---|

| Acylation | Acetic Anhydride | Acetyl Amide | Simple, common reagent. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Amide | Increases volatility and detector response. jfda-online.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl Amide | Highly volatile derivatives, excellent for electron capture detection. jfda-online.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Derivative | Very common for hydroxyl and amine groups, forms stable derivatives. jfda-online.com |

Future Research Directions in Synthetic Chemistry of Iodophenethylamines

Development of Greener and More Efficient Synthetic Routes

Traditional synthetic methods for phenethylamines can involve harsh reagents, multiple steps, and the generation of significant waste. Future research will undoubtedly focus on the development of more environmentally benign and efficient synthetic strategies.

One promising avenue is the application of photoredox catalysis . This technique utilizes visible light to initiate chemical reactions, often under mild conditions. acs.orgnih.govbohrium.comucla.edu For instance, a photo-assisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides has been reported to produce a wide range of β-phenethylamine scaffolds. acs.orgnih.govbohrium.comucla.edu This method avoids the use of stoichiometric heterogeneous reductants, which simplifies purification and reduces waste. acs.orgnih.govbohrium.com Future work could adapt this methodology for the direct synthesis of 2-iodophenethylamine from readily available precursors.

Another key area for greener synthesis is the use of more sustainable solvents and reagents. Research into decarboxylative radical-polar crossover processes for the synthesis of functionalized linear aliphatic primary amines highlights a trend towards using less hazardous starting materials. rsc.org Exploring similar strategies for the synthesis of iodophenethylamines could lead to more atom-economical and safer processes. Furthermore, the use of flow chemistry can significantly improve reaction efficiency, safety, and scalability, representing a mechanically robust approach to producing active pharmaceutical ingredients. researchgate.netnih.gov

| Synthetic Strategy | Potential Advantages for Iodophenethylamine Synthesis | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, avoidance of harsh reductants. acs.orgnih.govbohrium.comucla.edu | Adapting existing Ni/photoredox coupling methods for 2-iodoaryl precursors. |

| Flow Chemistry | Improved reaction control, enhanced safety for hazardous reactions, potential for automation and scalability. researchgate.netnih.gov | Development of continuous flow processes for the synthesis and derivatization of Benzeneethanamine, 2-iodo-, hydrochloride. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. google.comresearchgate.netresearchgate.net | Screening for and engineering of transaminases or other enzymes for the stereoselective synthesis of chiral iodophenethylamines. |

Exploration of Novel Catalytic Methods for Derivatization

The iodine substituent on the phenethylamine (B48288) core is a key functional group for further molecular diversification. Modern catalytic cross-coupling reactions offer powerful tools to create a wide array of derivatives from a single iodinated precursor.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, are well-established for their ability to form new carbon-carbon bonds. mdpi.com These reactions could be employed to couple various boronic acids with this compound, leading to a diverse library of substituted phenethylamines. Similarly, copper-catalyzed C-N bond formation reactions provide an efficient means to introduce a variety of amine-containing fragments. organic-chemistry.orgnih.govresearchgate.netresearchgate.netrsc.org This would allow for the synthesis of novel N-aryl or N-heteroaryl derivatives of 2-iodophenethylamine.

Future research should focus on optimizing these catalytic systems for iodophenethylamine substrates, including the development of novel ligands that can enhance catalytic activity, selectivity, and functional group tolerance. nih.gov The goal is to create a robust and versatile synthetic platform for the rapid generation of new analogs for structure-activity relationship (SAR) studies.

| Catalytic Method | Potential Application for Iodophenethylamine Derivatization | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, heteroaryl, or alkyl groups at the 2-iodo position. mdpi.com | Ligand development for improved efficiency and functional group tolerance with phenethylamine substrates. nih.gov |

| Copper-Catalyzed Amination | Synthesis of N-aryl and N-heteroaryl derivatives via C-N bond formation. organic-chemistry.orgnih.govresearchgate.netresearchgate.netrsc.org | Optimization of reaction conditions for complex amine substrates and exploration of air-tolerant catalytic systems. organic-chemistry.orgnih.gov |

Computational Chemistry Approaches to Predict Reactivity and Design New Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. nih.govsigmaaldrich.com For the study of iodophenethylamines, computational methods can provide valuable insights into their structure, reactivity, and potential biological activity, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govmdpi.comlongdom.orgmdpi.comnih.gov By analyzing a set of known iodophenethylamine analogs, QSAR models could predict the activity of newly designed compounds, helping to prioritize synthetic targets. nih.gov

Molecular modeling techniques, such as molecular docking, can be used to simulate the interaction of iodophenethylamine analogs with potential biological targets. nih.govsigmaaldrich.commdpi.com This can provide a rational basis for designing new derivatives with improved binding affinity and selectivity. For example, by understanding the binding mode of this compound at a hypothetical receptor, chemists can design modifications that are predicted to enhance this interaction. nih.gov

| Computational Approach | Application in Iodophenethylamine Research | Key Research Focus |

| QSAR | Prediction of biological activity for novel analogs based on their structural properties. nih.govmdpi.comlongdom.orgmdpi.comnih.gov | Development of robust and predictive QSAR models for various classes of phenethylamine derivatives. |

| Molecular Modeling/Docking | Rational design of new analogs with potentially enhanced target affinity and selectivity. nih.govsigmaaldrich.commdpi.com | Identification of potential biological targets and elucidation of binding modes for iodophenethylamines. |

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

To accelerate the discovery of new bioactive compounds, the integration of synthetic chemistry with automated platforms and high-throughput screening is essential. researchgate.net

Automated synthesis platforms , often based on flow chemistry, can enable the rapid and reproducible synthesis of compound libraries. chemrxiv.orgamidetech.comnih.govchemrxiv.orgmit.edu By programming a sequence of reactions, these systems can automatically synthesize a series of iodophenethylamine derivatives with minimal manual intervention. This not only increases the speed of synthesis but also improves reproducibility.

High-throughput screening (HTS) methodologies allow for the rapid evaluation of large numbers of compounds for a specific biological activity. ewadirect.comunchainedlabs.com In the context of synthetic chemistry, HTS can be used to quickly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a particular transformation. unchainedlabs.com This approach could be invaluable for optimizing the synthesis and derivatization of this compound.

The combination of automated synthesis and HTS creates a powerful workflow for generating and evaluating new chemical entities, significantly accelerating the pace of research in the field of iodophenethylamines.

| Technology | Application in Iodophenethylamine Research | Key Research Focus |

| Automated Synthesis | Rapid and reproducible synthesis of libraries of iodophenethylamine analogs. chemrxiv.orgamidetech.comnih.govchemrxiv.orgmit.edu | Development of robust and flexible automated synthesis protocols for phenethylamine scaffolds. |

| High-Throughput Screening | Rapid optimization of reaction conditions and screening of compound libraries for biological activity. ewadirect.comunchainedlabs.com | Design of efficient screening assays relevant to the potential biological targets of iodophenethylamines. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzeneethanamine, 2-iodo-, hydrochloride, and how do positional isomerism challenges affect synthesis?

- The synthesis of iodinated benzeneethanamine derivatives typically involves electrophilic aromatic substitution or halogen exchange reactions. For example, the 4-iodo analog (N-Isopropyl-4-iodoamphetamine hydrochloride) is synthesized using iodine-123 in a radiopharmaceutical context, requiring controlled conditions to ensure regioselectivity and isotopic purity . For the 2-iodo derivative, protecting groups may be necessary to direct iodination to the ortho position, followed by amine alkylation and hydrochloride salt formation. Positional isomerism (e.g., 2- vs. 4-iodo) necessitates rigorous characterization via NMR and mass spectrometry to confirm regiochemistry .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- Spectroscopy :

- UV-Vis : Useful for quantifying aromatic iodinated compounds, with absorbance peaks typically around 260–280 nm depending on substitution .

- IR : Key bands include N–H stretches (~3200 cm⁻¹ for ammonium salts) and C–I vibrations (~500 cm⁻¹) .

- NMR : ¹H and ¹³C NMR can resolve positional isomerism (e.g., 2- vs. 4-iodo) via coupling patterns and chemical shifts .

- Chromatography :

- Reverse-phase HPLC with UV detection is preferred for non-radioactive analogs, while gamma spectroscopy is critical for radioactive iodine-123 derivatives . Gas chromatography (GC) may require derivatization due to the compound’s polarity .

Advanced Research Questions

Q. How can chromatographic methods be optimized for iodinated benzeneethanamine derivatives, especially when comparing GC and HPLC?

- GC Optimization : Use non-polar columns (e.g., OV-17) and derivatization (e.g., silylation) to improve volatility. However, prolonged sample preparation for GC increases uncertainty, as seen in benzydamine hydrochloride analysis .

- HPLC Optimization : Employ C18 columns with mobile phases containing ion-pairing agents (e.g., trifluoroacetic acid) to enhance peak resolution. For radioactive analogs, inline gamma detectors enable real-time quantification without compromising sensitivity .

Q. What are the critical considerations for ensuring stability and isotopic purity in iodine-123-labeled analogs?

- Stability : Store compounds at –20°C in amber vials to minimize radiolytic degradation. Monitor for free iodine-123 using thin-layer chromatography (TLC) with silica gel plates and a sodium iodide scintillation counter .

- Isotopic Purity : Perform radiochemical purity assays via gamma spectroscopy, ensuring no iodine-131 or other isotopes are present. Use fresh iodine-123 sources (half-life: 13.2 hours) to avoid decay-related impurities .

Q. How can researchers resolve discrepancies in quantitative analysis between UV and gamma spectroscopy methods?

- UV spectroscopy may underestimate concentrations due to matrix effects (e.g., excipients or degradation products), whereas gamma spectroscopy directly measures iodine-123 activity. Cross-validate methods using spiked samples and standard addition curves. For non-radioactive analogs, combine HPLC-UV with mass spectrometry for absolute quantification .

Q. What strategies mitigate degradation during long-term storage of hydrochloride salts?

- Degradation pathways include hydrolysis of the amine group and deiodination. Use lyophilization to enhance stability and store under inert gas (e.g., argon). Regularly assess purity via HPLC with charged aerosol detection (CAD) to detect non-UV-active degradants .

Methodological Challenges and Data Interpretation

Q. How does the electron-withdrawing iodine substituent influence reaction kinetics in subsequent functionalization?

- The 2-iodo group deactivates the aromatic ring, slowing electrophilic substitution. However, it facilitates transition metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) for further derivatization. Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify reaction rates .

Q. What analytical approaches distinguish between hydrochloride salt polymorphs?

- Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphic forms. For example, monohydrate vs. anhydrous forms exhibit distinct endothermic peaks in DSC .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.